molecular formula C14H25NO9 B8589503 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol CAS No. 39318-73-5

4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol

Cat. No.: B8589503
CAS No.: 39318-73-5
M. Wt: 351.35 g/mol
InChI Key: OTSKEODGNQKECL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is a complex organic compound that belongs to the family of inositols. Inositols are a group of naturally occurring polyols that play significant roles in various biological processes, including cell signaling and membrane formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The specific synthetic route may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cell signaling pathways.

    Medicine: Investigated for potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways and targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Myo-Inositol: A naturally occurring inositol with similar biological functions.

    Scyllo-Inositol: Another isomer of inositol with distinct properties.

    D-chiro-Inositol: A stereoisomer with potential therapeutic applications.

Uniqueness

4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other inositols.

Properties

CAS No.

39318-73-5

Molecular Formula

C14H25NO9

Molecular Weight

351.35 g/mol

IUPAC Name

4-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C14H25NO9/c16-2-4-1-6(11(21)13(23)8(4)18)15-7-9(19)5(3-17)10(20)14(24)12(7)22/h1,5-24H,2-3H2

InChI Key

OTSKEODGNQKECL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)O)CO)O)O)O)O)CO

Origin of Product

United States

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